4-bromo-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a bromine atom, a thieno[3,2-d]pyrimidine ring, an azetidine ring, and a pyrazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Ring: The thieno[3,2-d]pyrimidine ring can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Synthesis of Azetidine Derivative: The azetidine ring is typically formed by the reaction of appropriate amines with epichlorohydrin, followed by cyclization.
Coupling Reactions: The thieno[3,2-d]pyrimidine and azetidine derivatives are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Formation of Pyrazole Ring: The final step involves the formation of the pyrazole ring by reacting the intermediate with hydrazine derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and thieno[3,2-d]pyrimidine rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the rings .
Scientific Research Applications
4-bromo-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole: shares similarities with other heterocyclic compounds containing thieno[3,2-d]pyrimidine, azetidine, and pyrazole rings.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have similar biological activities and are used in medicinal chemistry.
Azetidine Derivatives: These compounds are known for their biological activity and are used in drug discovery.
Pyrazole Derivatives: These compounds are widely studied for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H12BrN5S |
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Molecular Weight |
350.24 g/mol |
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H12BrN5S/c14-10-3-17-19(7-10)6-9-4-18(5-9)13-12-11(1-2-20-12)15-8-16-13/h1-3,7-9H,4-6H2 |
InChI Key |
MBPOJMTYPYQPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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